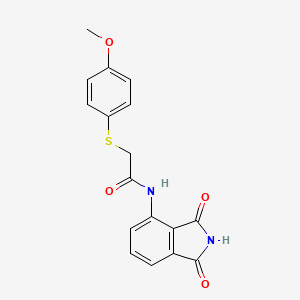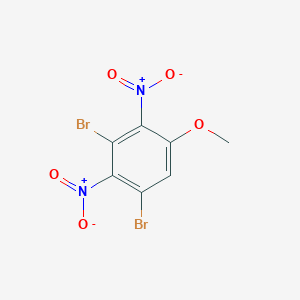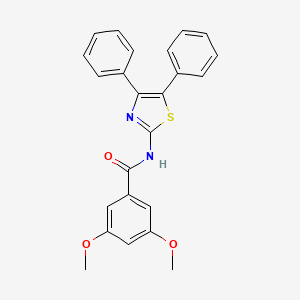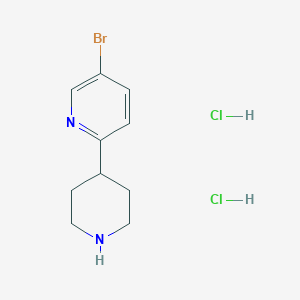
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as MI-773, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway involved in the regulation of cell growth and apoptosis.
Wirkmechanismus
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide binds to the hydrophobic pocket of MDM2, which is the protein that negatively regulates the activity of p53. By binding to MDM2, N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can then induce apoptosis and inhibit cell growth in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has been shown to induce apoptosis and inhibit cell growth in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has been shown to increase the expression of p53 target genes, such as p21 and Bax, which are involved in the regulation of cell cycle progression and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide is its specificity for the p53-MDM2 interaction, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has a relatively short half-life in vivo, which may limit its efficacy in cancer treatment. In addition, there is some concern about the potential toxicity of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide, particularly in healthy cells that also express p53.
Zukünftige Richtungen
Despite these limitations, N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide remains a promising candidate for cancer therapy, and there are several future directions for research in this area. One potential direction is the development of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide analogs that have improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the combination of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide with other cancer therapies, such as chemotherapy or immunotherapy, to improve its efficacy. Finally, there is also interest in the use of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide as a tool for studying the p53-MDM2 pathway and its role in cancer development and progression.
Synthesemethoden
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 4-methoxyphenylacetic acid, which is converted into the corresponding acid chloride. This intermediate is then reacted with thioanisole to form the thioester, which is subsequently reacted with N-(1,3-dioxoisoindolin-4-yl)amine to form the final product, N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 interaction is a key pathway involved in the regulation of cell growth and apoptosis, and is frequently dysregulated in cancer cells. By inhibiting this pathway, N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has been shown to induce apoptosis and inhibit cell growth in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-10-5-7-11(8-6-10)24-9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVYBVQXDFZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2951473.png)

![2-(4-fluorophenyl)-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2951475.png)



![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2951482.png)

![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2951487.png)

